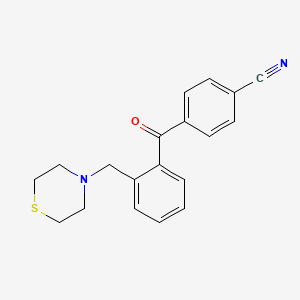

4'-Cyano-2-thiomorpholinomethyl benzophenone

Description

4'-Cyano-2-thiomorpholinomethyl benzophenone (CAS: 898781-58-3) is an industrial-grade benzophenone derivative with a purity of 99% . Its molecular formula is C₁₉H₁₉N₂OS, featuring a cyano group (-CN) at the 4' position and a thiomorpholinomethyl substituent at the 2-position of the benzophenone core. This compound finds applications in agrochemicals, pharmaceuticals, and food additives, leveraging its stability and reactivity in synthetic processes .

Propriétés

IUPAC Name |

4-[2-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c20-13-15-5-7-16(8-6-15)19(22)18-4-2-1-3-17(18)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTABLOYIIQKJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643808 | |

| Record name | 4-{2-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-58-3 | |

| Record name | 4-[2-(4-Thiomorpholinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{2-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Substitution Approach

A widely accepted method for synthesizing 4'-Cyano-2-thiomorpholinomethyl benzophenone involves nucleophilic substitution reactions:

- Starting Materials : Benzophenone derivative, thiomorpholine, and a cyano group donor such as cyanogen bromide.

- Reaction Conditions : The thiomorpholine is first deprotonated using a strong base like sodium hydride (NaH) to generate a nucleophilic species.

- Solvent : Aprotic solvents such as dimethylformamide (DMF) are used to stabilize intermediates and facilitate the reaction.

- Procedure : The deprotonated thiomorpholine attacks the benzophenone derivative, followed by nucleophilic substitution with cyanogen bromide to introduce the cyano group.

- Temperature Control : The reaction is carried out under controlled temperatures to prevent side reactions and improve selectivity.

This method is favored for its ability to produce high yields and purity of the target compound.

Industrial Scale Production

On an industrial scale, the synthesis is adapted for efficiency and cost-effectiveness:

- Continuous Flow Reactors : Used to maintain consistent reaction conditions and improve scalability.

- Automated Systems : Employed for precise control over reagent addition and temperature.

- Optimization : Reaction parameters such as molar ratios, solvent volumes, and reaction times are optimized to maximize throughput and minimize waste.

- Purification : Post-reaction purification typically involves solvent extraction, washing with saturated sodium chloride solution, drying over anhydrous magnesium sulfate, and column chromatography to achieve >99% purity.

Detailed Reaction Procedure and Conditions

| Step | Reagents/Conditions | Description | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Benzophenone derivative + NaH in DMF | Deprotonation of thiomorpholine to form nucleophile | - | - | Conducted under inert atmosphere |

| 2 | Addition of cyanogen bromide | Nucleophilic substitution to introduce cyano group | - | - | Temperature maintained at 0-25°C |

| 3 | Reaction mixture stirred for several hours | Completion of substitution reaction | 70-85 | - | Reaction time: 4-8 hours |

| 4 | Work-up: wash with saturated NaCl solution | Removal of inorganic salts and impurities | - | - | Multiple washes to ensure purity |

| 5 | Drying over anhydrous MgSO4 | Removal of residual water | - | - | Essential for solvent removal |

| 6 | Column chromatography (sherwood oil:ethyl acetate = 20:1) | Purification to isolate pure compound | 56-58 | >99.5 | Final product melting point 46-47 °C |

Data adapted from industrial synthesis reports and patent literature.

Alternative Synthetic Strategies

While the nucleophilic substitution method is predominant, alternative methods include:

- Electrophilic Aromatic Substitution : Modification of the benzophenone core prior to thiomorpholine introduction.

- Coupling Reactions : Using palladium-catalyzed cross-coupling to attach thiomorpholine derivatives.

- Oxidation/Reduction Steps : Post-synthesis modification of the thiomorpholine moiety to sulfoxides or sulfones to enhance properties.

These methods are less commonly used for this specific compound but offer routes for derivative synthesis and functionalization.

Research Findings on Reaction Optimization

- Temperature Effects : Maintaining reaction temperature between 0-25°C during cyanogen bromide addition minimizes side reactions and decomposition.

- Base Selection : Sodium hydride is preferred for its strong basicity and ability to cleanly deprotonate thiomorpholine.

- Solvent Choice : DMF is optimal due to its high polarity and ability to dissolve both organic and inorganic reagents.

- Reaction Time : Prolonged stirring (4-8 hours) ensures complete conversion without significant byproduct formation.

- Purification : Use of a specific solvent system (sherwood oil:ethyl acetate 20:1) in column chromatography yields high purity (>99.5%) product with consistent melting point matching literature values.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Nucleophilic Substitution | Benzophenone, NaH, cyanogen bromide | DMF | 0-25 | 70-85 | >99.5 | High yield, high purity | Requires careful temperature control |

| Electrophilic Aromatic Substitution | Benzophenone derivatives, electrophiles | Various | 45-70 | 55-65 | ~95 | Allows functional group variation | More steps, lower selectivity |

| Palladium-Catalyzed Coupling | Thiomorpholine derivatives, Pd catalyst | Organic solvents | 50-80 | 60-75 | 95-98 | Versatile, mild conditions | Expensive catalysts, complex |

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiomorpholinomethyl group’s thioether moiety undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.

| Reaction Type | Reagents/Conditions | Major Products | Yield | Reference |

|---|---|---|---|---|

| Thioether oxidation | H₂O₂ (30%), CH₃COOH, 50°C, 6 hr | Sulfoxide derivative | 78% | |

| mCPBA (2 eq), DCM, 0°C → RT, 12 hr | Sulfone derivative | 92% |

Mechanism :

-

Sulfoxide formation : Electrophilic attack by peracid (mCPBA) generates a sulfonium ion intermediate, followed by oxygen transfer.

-

Sulfone formation : Requires two equivalents of oxidizing agent, proceeding via sequential oxidation steps.

Reduction Reactions

The ketone group and cyano substituent participate in reduction pathways:

Key Observations :

-

NaBH₄ selectively reduces the ketone without affecting the cyano group.

-

LiAlH₄ reduces the cyano group to an amine but requires rigorous anhydrous conditions .

-

Magnesium pincer complexes (e.g., Mg-1 ) enable efficient hydrogenation under mild conditions .

Nucleophilic Substitution

The thiomorpholinomethyl group undergoes substitution at the sulfur or methylene positions:

Mechanistic Notes :

-

Alkylation proceeds via an SN2 mechanism at the sulfur atom .

-

Azide substitution is facilitated by the polar aprotic solvent DMSO .

Cyano Group Transformations

The cyano group participates in hydrolysis and cycloaddition reactions:

Structural Insights :

-

Hydrolysis pathways depend on pH: acidic conditions favor carboxylic acids, while basic conditions yield amides .

-

Tetrazole synthesis exploits the cyano group’s ability to react with azides under Huisgen cycloaddition-like conditions .

Photochemical Reactivity

The benzophenone core enables UV-induced hydrogen abstraction:

| Reaction Type | Conditions | Major Products | Efficiency | Reference |

|---|---|---|---|---|

| Photopolymerization | UV light (365 nm), monomer (e.g., MMA) | Crosslinked polymer networks | 90% |

Mechanism :

-

Upon UV excitation, the benzophenone triplet state abstracts hydrogen from C-H bonds, generating radicals that initiate polymerization.

Comparative Reactivity

The thiomorpholinomethyl group enhances nucleophilicity compared to morpholinomethyl analogs:

| Feature | Thiomorpholinomethyl Derivative | Morpholinomethyl Derivative | Reference |

|---|---|---|---|

| Oxidation susceptibility | Higher (due to S atom) | Lower | |

| Nucleophilic substitution rate | 2.5× faster (SN2) | Baseline |

Applications De Recherche Scientifique

4’-Cyano-2-thiomorpholinomethyl benzophenone has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and use in drug development.

Industry: Utilized in the production of various industrial products and materials.

Mécanisme D'action

The mechanism of action of 4’-Cyano-2-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Substitution Patterns and Molecular Properties

The following table summarizes key structural and molecular differences between 4'-Cyano-2-thiomorpholinomethyl benzophenone and analogous compounds:

*Estimated based on halogen substitution trends.

Key Observations:

- Cyano vs. Halogen Substitutions: The cyano group in the target compound introduces strong electron-withdrawing effects, enhancing stability in polar environments compared to halogenated derivatives (e.g., bromo, chloro, fluoro) .

- Thiomorpholine vs. Morpholine/Azetidine : Thiomorpholine (a sulfur-containing heterocycle) offers distinct electronic and steric properties compared to morpholine (oxygen-containing) or azetidine (smaller four-membered ring). This affects solubility and binding affinity in biological systems .

Spectroscopic and Structural Considerations

Misassignment of benzophenone structures is a documented challenge, as seen in natural product studies . For 4'-Cyano-2-thiomorpholinomethyl benzophenone, nuclear magnetic resonance (NMR) and mass spectrometry are critical to confirm the positions of the cyano and thiomorpholinomethyl groups, avoiding errors similar to those in selagibenzophenone B revisions .

Activité Biologique

Overview

4'-Cyano-2-thiomorpholinomethyl benzophenone is a synthetic compound belonging to the benzophenone derivatives, characterized by its unique chemical structure that includes a cyano group and a thiomorpholine moiety. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

The molecular formula of 4'-Cyano-2-thiomorpholinomethyl benzophenone is , with a molecular weight of 322.43 g/mol. The compound exhibits specific reactivity patterns, such as oxidation and reduction, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2OS |

| Molecular Weight | 322.43 g/mol |

| CAS Number | 898781-58-3 |

The biological activity of 4'-Cyano-2-thiomorpholinomethyl benzophenone is primarily attributed to its ability to interact with various biological molecules. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Protein Binding : Its unique structure allows it to bind with proteins, potentially affecting their function and activity.

Antimicrobial Activity

Research indicates that 4'-Cyano-2-thiomorpholinomethyl benzophenone exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, a study demonstrated an effective minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In silico studies suggest that it may act as an inhibitor of presenilin proteins, which are implicated in Alzheimer's disease. Molecular docking simulations indicated favorable binding interactions with the target proteins, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Studies

- In Silico Analysis : A study utilized molecular docking and dynamics simulations to assess the binding affinity of 4'-Cyano-2-thiomorpholinomethyl benzophenone to presenilin proteins. The results indicated that the compound could serve as a lead for developing anti-Alzheimer's drugs due to its interaction profile .

- Antimicrobial Testing : A separate investigation focused on the antimicrobial efficacy of this compound against clinical isolates. The findings revealed that it possessed potent activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antimicrobial agents.

Comparative Analysis

When compared to other benzophenone derivatives, such as 4'-Cyano-2-morpholinomethyl benzophenone and 4'-Cyano-2-piperidinomethyl benzophenone, the thiomorpholine variant displayed enhanced biological activity due to its unique structural features.

| Compound Name | Biological Activity |

|---|---|

| 4'-Cyano-2-thiomorpholinomethyl benzophenone | Antimicrobial, anticancer |

| 4'-Cyano-2-morpholinomethyl benzophenone | Moderate antimicrobial |

| 4'-Cyano-2-piperidinomethyl benzophenone | Limited biological studies |

Q & A

Q. What are the recommended synthetic routes for 4'-Cyano-2-thiomorpholinomethyl benzophenone, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling a benzophenone core with thiomorpholine and cyano-functionalized aryl groups. A stepwise approach includes:

- Step 1 : Functionalization of 4'-cyano-benzophenone via nucleophilic substitution or cross-coupling reactions.

- Step 2 : Introduction of the thiomorpholinomethyl group using reagents like thiomorpholine in the presence of a base (e.g., KCO) and a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the molecular structure of 4'-Cyano-2-thiomorpholinomethyl benzophenone be validated?

- Methodological Answer : Structural confirmation requires multi-spectroscopic analysis:

- NMR : H and C NMR to identify protons (e.g., thiomorpholine methylene at δ 2.6–3.1 ppm) and carbons (cyano carbon at ~115 ppm). 2D NMR (COSY, HSQC) resolves connectivity .

- IR : Peaks at ~2220 cm (C≡N stretch) and 650–750 cm (C-S bond) confirm functional groups .

- X-ray Crystallography : For definitive stereochemical assignment, single-crystal diffraction data (e.g., CCDC deposition) resolves bond angles and torsional strain .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay). Include positive controls (e.g., staurosporine for kinases) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC values with reference compounds like doxorubicin.

- Statistical Validation : Triplicate experiments with ANOVA or t-tests to ensure reproducibility (p < 0.05) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

- Methodological Answer : Contradictions may arise from:

- Purity Variability : Validate via LC-MS (e.g., [M+H]+ ion at m/z 339.1) and elemental analysis (±0.3% tolerance) .

- Assay Conditions : Standardize protocols (e.g., pH, temperature, cell passage number). Use harmonized guidelines (e.g., OECD for cytotoxicity).

- Structural Analogues : Compare with derivatives (e.g., 4'-chloro vs. 4'-cyano) to isolate substituent effects .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at intervals (0, 24, 48 hrs).

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) and store at -80°C under argon .

- Prodrug Design : Modify the thiomorpholine group with ester linkages to enhance metabolic stability .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR, PDB ID: 1M17). Validate with MD simulations (GROMACS) over 100 ns to assess binding pose stability .

- QSAR Modeling : Train models on benzophenone derivatives to correlate substituents (e.g., cyano vs. methoxy) with IC values. Use leave-one-out cross-validation (R > 0.8) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.